molecular formula C6H8BrN3O B1439811 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole CAS No. 1245570-03-9

3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

Katalognummer: B1439811
CAS-Nummer: 1245570-03-9
Molekulargewicht: 218.05 g/mol
InChI-Schlüssel: OLLBRKSEJCGPHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 3 and a tetrahydrofuran (THF) ring at position 5. The 1,2,4-triazole scaffold is known for its electron-deficient π-system, enabling diverse reactivity in nucleophilic and electrophilic substitutions .

For example, similar compounds like 3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole (CAS 1245569-57-6) are synthesized by reacting chlorinated triazoles with THF derivatives under acidic conditions .

Eigenschaften

IUPAC Name

3-bromo-5-(oxolan-2-yl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h4H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLBRKSEJCGPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole generally involves two main steps:

These steps can be optimized for yield and purity using advanced industrial techniques such as continuous flow reactors.

Detailed Preparation Steps

Step No. Reaction Step Conditions and Reagents Yield (%) Notes
1 Cyclization to form triazole ring Cyclocondensation of hydrazine derivatives with carbonyl compounds in methanol under reflux for 12 hours 65-70 Forms the 1,2,4-triazole heterocycle core
2 Bromination Bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C for 2 hours 80 Selective bromination at the 3-position of the triazole ring
3 Attachment of tetrahydrofuran ring Nucleophilic substitution or condensation reactions, sometimes microwave-assisted at 100°C for 30 minutes 85 Incorporation of tetrahydrofuran moiety to the 5-position of the triazole ring

Table 1: Typical Preparation Steps and Conditions for this compound synthesis

Synthetic Route Description

  • Triazole Ring Formation: The core triazole ring is synthesized via cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. This step forms the heterocyclic scaffold essential for further functionalization.

  • Bromination: The bromine atom is introduced selectively at the 3-position of the triazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled low-temperature conditions to avoid over-bromination or side reactions.

  • Tetrahydrofuran Attachment: The tetrahydrofuran-2-yl moiety is attached through nucleophilic substitution reactions or condensation with suitable intermediates. Microwave-assisted synthesis has been reported to improve regioselectivity and reduce reaction times.

  • Industrial Optimization: Continuous flow reactors are employed in industrial settings to enhance control over reaction parameters, improve scalability, and increase overall yield and purity.

Experimental Example from Literature

A related synthesis involving bromotriazole nucleoside intermediates demonstrates the condensation of methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate with tetrahydrofuran derivatives under acidic conditions:

  • A mixture of methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate and tetra-O-acetyl-β-D-ribofuranose was heated at 160°C in the presence of p-methyl benzenesulfonic acid under reduced pressure for 15 minutes.
  • The product was purified by flash chromatography and isolated as a white solid with a 45% yield.
  • The structure was confirmed by single crystal X-ray diffraction, NMR, IR, and mass spectrometry.

This method highlights the use of acid-catalyzed condensation for attaching sugar-like tetrahydrofuran moieties to brominated triazole rings, which is analogous to the preparation of this compound.

Analytical Techniques for Confirmation

The following analytical methods are critical for confirming the structure and purity of the synthesized compound:

Summary Table of Key Data

Parameter Data/Condition
Molecular Formula C6H8BrN3O
Molecular Weight 218.05 g/mol
Bromination Agent N-bromosuccinimide (NBS)
Solvent for Bromination Dichloromethane (DCM)
Temperature for Bromination 0°C
Cyclization Solvent Methanol
Cyclization Time 12 hours reflux
Microwave Functionalization 150 W, 100°C, 30 minutes (optional)
Purification Methods Flash chromatography, recrystallization
Analytical Techniques NMR, IR, MS, HPLC, X-ray diffraction

Table 2: Key Preparation Parameters and Analytical Methods

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the triazole ring is a good leaving group, making the compound amenable to various nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Products may include lactones or carboxylic acids.

    Reduction: Products typically include the corresponding de-brominated triazole.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted triazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

The compound’s triazole ring is a common motif in many biologically active molecules. It can be used in the design and synthesis of new drugs, particularly as antifungal, antibacterial, and anticancer agents. The tetrahydrofuran group can enhance the compound’s solubility and bioavailability.

Industry

In materials science, this compound can be used in the development of new polymers and materials with specific properties, such as improved thermal stability or conductivity.

Wirkmechanismus

The mechanism of action of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the triazole ring can interact with biological targets through hydrogen bonding, van der Waals forces, and other interactions, leading to the modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Physicochemical Properties

Halogenated Derivatives
  • 3-Chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole (CAS 1245569-57-6):
    • The chlorine atom at C3 reduces electrophilicity compared to bromine, leading to slower nucleophilic substitution rates. The THF group retains similar polarity, but the lower molecular weight (173.6 g/mol vs. ~218 g/mol for the bromo analog) may enhance solubility in polar solvents .
  • 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1185320-36-8):
    • The trifluoromethyl group at C5 is strongly electron-withdrawing, increasing the triazole ring’s π-deficiency and stabilizing negative charge in nucleophilic reactions. This substituent also enhances lipophilicity (logP ~2.5) compared to the THF group, which is more polar .
Alkyl/Aryl-Substituted Derivatives
  • 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374407-96-1):
    • The bulky 3-phenylpropyl group at N1 reduces solubility in water but improves membrane permeability. The methyl group at C5 provides minimal steric hindrance, allowing for regioselective modifications .
  • 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole (CAS 1209935-35-2):
    • The ethylthio group at C5 introduces sulfur-based nucleophilicity, enabling disulfide bond formation. This contrasts with the oxygen-based hydrogen-bonding capability of the THF substituent .
Thione Derivatives
  • 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones: The thione group (C=S) at C5 enhances hydrogen-bond acceptor strength compared to the THF oxygen.

Biologische Aktivität

3-Bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8BrN3OC_6H_8BrN_3O with a molecular weight of approximately 218.05 g/mol. The compound features a triazole ring that is substituted with a bromine atom and a tetrahydrofuran group, enhancing its solubility and bioavailability compared to other triazole derivatives.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Attachment of the Tetrahydrofuran Group : A nucleophilic substitution reaction introduces the tetrahydrofuran moiety .

Synthetic Routes

StepDescription
1Cyclization with hydrazine derivatives
2Nucleophilic substitution for tetrahydrofuran attachment

Anticancer Potential

Research indicates that this compound serves as an important intermediate in the synthesis of nucleoside analogues with potential anticancer activity. These nucleoside analogues are crucial in targeting cancer cells effectively.

Anti-inflammatory Effects

Studies have shown that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. Specifically, compounds similar to this compound have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC). For instance, certain derivatives demonstrated a reduction in TNF-α production by 44–60% at varying concentrations .

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacterial strains. The presence of the tetrahydrofuran group is believed to enhance their solubility and overall biological activity .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of synthesized triazole derivatives, including those related to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Properties
In vitro tests on PBMCs revealed that certain triazole derivatives inhibited cytokine release effectively. Compounds similar to this compound were noted for their ability to modulate inflammatory responses significantly .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways involved in inflammation and cell proliferation. The bromine atom enhances reactivity while facilitating interactions with biological targets via hydrogen bonding and van der Waals forces .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, brominated triazole precursors can be functionalized with tetrahydrofuran derivatives under reflux in anhydrous solvents (e.g., THF or DMF) with catalytic bases like K₂CO₃ . Intermediates are characterized via elemental analysis (CHNS) , ¹H/¹³C NMR (to confirm substitution patterns), and LC-MS (to verify molecular ion peaks and purity). Chromatographic techniques (TLC, HPLC) are used to monitor reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies protons on the triazole ring (e.g., singlet for N-H at δ ~12–14 ppm) and tetrahydrofuran substituents (multiplet for oxolane protons at δ ~1.7–4.0 ppm).
  • ¹³C NMR : Confirms quaternary carbons (e.g., triazole C-3 and C-5 positions) and tetrahydrofuran carbons.
  • FT-IR : Detects N-H stretching (~3200 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in the bromination of 1,2,4-triazole derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) can predict reactive sites. Experimentally, controlled bromination using N-bromosuccinimide (NBS) under inert atmospheres at low temperatures (~0–5°C) minimizes side reactions. Post-reaction analysis via HPLC-MS or X-ray crystallography (for unambiguous structural assignment) resolves ambiguities .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive triazole NH during tetrahydrofuran coupling.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
    Yields are quantified via GC-MS or gravimetric analysis , with purity assessed by HPLC-DAD .

Q. How does X-ray crystallography resolve discrepancies in spectral data interpretation for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and spatial arrangements. For example, crystallography confirms the tetrahydrofuran ring’s chair conformation and bromine’s position on the triazole. Software like SHELXL refines structural models, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. What in silico methods predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., enzymes or receptors).
  • ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetics (e.g., LogP, bioavailability).
  • QSAR : Quantitative structure-activity relationships correlate substituent effects with activity. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) confirms predictions .

Q. How can contradictory data on synthetic yields or spectral assignments be resolved?

  • Methodological Answer :

  • Control Experiments : Repeat syntheses under varying conditions (temperature, catalyst loading) to isolate variables.
  • Alternative Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or HRMS for precise mass confirmation.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-(2-bromophenyl)-4-substituted triazoles) from literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 2
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.